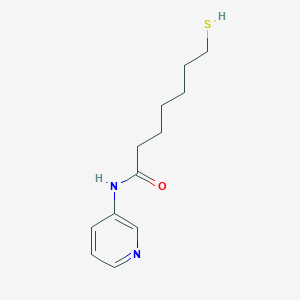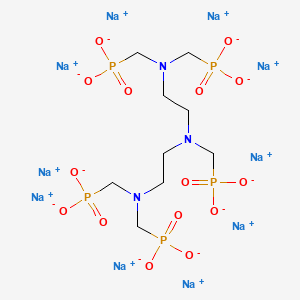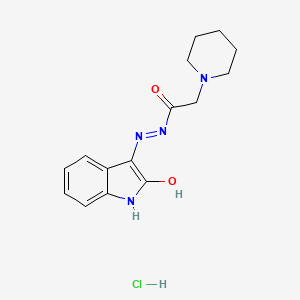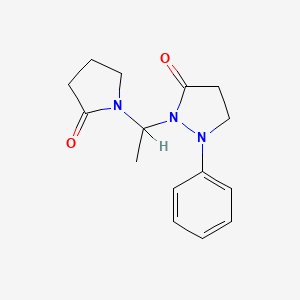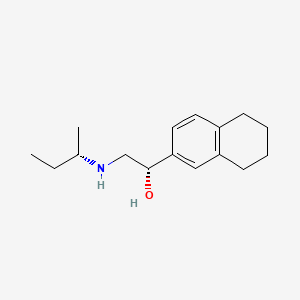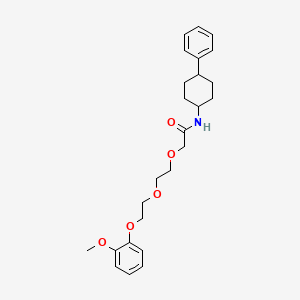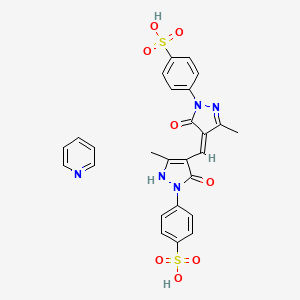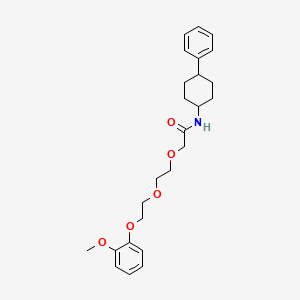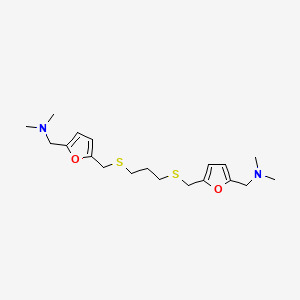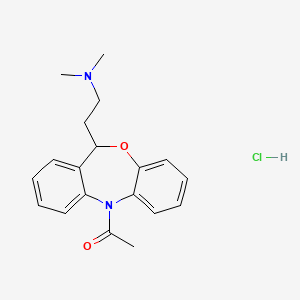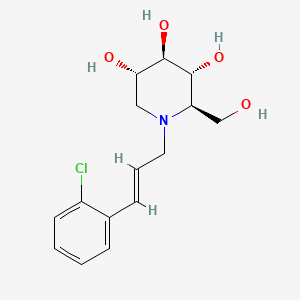
(3-(2-ClPh)2-propenyl)DNJ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin, commonly referred to as (3-(2-ClPh)2-propenyl)DNJ, is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group attached to a propenyl chain, which is further connected to a deoxynojirimycin moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin typically involves multiple steps, starting with the preparation of the chlorophenyl and propenyl intermediates. One common method involves the use of a Grignard reaction, where phenylmagnesium bromide reacts with acetone to form the propenyl intermediate . This intermediate is then subjected to further reactions to introduce the chlorophenyl group and subsequently attach the deoxynojirimycin moiety.
Industrial Production Methods: Industrial production of (3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin often employs catalytic systems to enhance the efficiency and yield of the synthesis. For instance, vanadium-catalyzed pinacol coupling reactions in aqueous media have been explored to achieve reductive carbon-carbon bond formation, which is a crucial step in the synthesis of this compound . The use of metallic salts and co-reductants, such as aluminum, further optimizes the reaction conditions to produce the desired product in high yields.
化学反応の分析
Types of Reactions: (3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the chlorophenyl group makes it susceptible to nucleophilic substitution reactions, while the propenyl chain can participate in addition reactions.
Common Reagents and Conditions: Common reagents used in the reactions of (3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve the use of solvents like ethanol or benzene to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of (3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin depend on the specific reaction conditions. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines.
科学的研究の応用
(3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin has found applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of glycosidases . In medicine, its potential as an anti-diabetic and anti-inflammatory agent has been explored due to its structural similarity to other bioactive compounds . Additionally, in the industrial sector, it is used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of (3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin involves its interaction with specific molecular targets, such as enzymes. It is known to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate hydrolysis . By binding to the active site of the enzyme, the compound prevents the breakdown of carbohydrates into glucose, thereby reducing postprandial blood glucose levels. This mechanism is particularly relevant in the context of diabetes management.
類似化合物との比較
Similar Compounds: Similar compounds to (3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin include other deoxynojirimycin derivatives and chlorophenyl-containing compounds. Examples include 1-deoxynojirimycin (DNJ) and 2-chlorophenol .
Uniqueness: What sets (3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin apart from other similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the chlorophenyl and deoxynojirimycin moieties allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
特性
CAS番号 |
73243-81-9 |
|---|---|
分子式 |
C15H20ClNO4 |
分子量 |
313.77 g/mol |
IUPAC名 |
(2R,3R,4R,5S)-1-[(E)-3-(2-chlorophenyl)prop-2-enyl]-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C15H20ClNO4/c16-11-6-2-1-4-10(11)5-3-7-17-8-13(19)15(21)14(20)12(17)9-18/h1-6,12-15,18-21H,7-9H2/b5-3+/t12-,13+,14-,15-/m1/s1 |
InChIキー |
CSXJNIFSZKLNQD-ARSSLNMHSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1C/C=C/C2=CC=CC=C2Cl)CO)O)O)O |
正規SMILES |
C1C(C(C(C(N1CC=CC2=CC=CC=C2Cl)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


